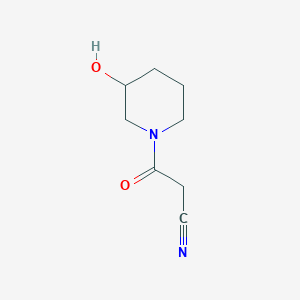![molecular formula C11H17BrN2S B1464543 {1-[(4-溴噻吩-2-基)甲基]哌啶-3-基}甲胺 CAS No. 1282200-36-5](/img/structure/B1464543.png)
{1-[(4-溴噻吩-2-基)甲基]哌啶-3-基}甲胺
描述
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is a useful research compound. Its molecular formula is C11H17BrN2S and its molecular weight is 289.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性分子的合成
哌啶衍生物,例如所讨论的化合物,在生物活性分子的合成中至关重要。它们是生产各种药物的关键中间体。 哌啶环的多功能性允许创建具有潜在抗菌、抗真菌和抗病毒特性的化合物 .
中枢神经系统 (CNS) 药物的开发
哌啶的结构基序经常出现在靶向 CNS 的药物中。 该化合物能够穿过血脑屏障,使其成为开发治疗阿尔茨海默病、帕金森病和精神分裂症等神经系统疾病的宝贵工具 .
癌症研究
哌啶衍生物因其抗癌特性而被探索。它们可以被设计成干扰细胞分裂和增殖,使其成为化疗药物的候选者。 正在进行的研究以优化其疗效并减少副作用 .
疼痛管理
含有哌啶结构的化合物已知会影响阿片受体,这可以用于疼痛管理。 它们正在研究其镇痛特性以创建更有效且副作用更少的新的止痛药 .
农业化学品
哌啶衍生物的结构灵活性使其可用于合成农用化学品。 它们可以作为杀虫剂、除草剂或杀菌剂,有助于作物保护和产量提高 .
材料科学
在材料科学中,哌啶衍生物用于合成具有独特性能的新型有机化合物。 这些材料可以应用于电子、涂料以及各种化学反应的催化剂 .
作用机制
Target of Action
The primary targets of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine are currently unknown. This compound is a derivative of imine , a class of organic compounds known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic effects . .
Mode of Action
As an imine derivative, it may interact with its targets through the imine functional group (–C=N–), also known as azomethine . The exact nature of these interactions and the resulting changes are currently unknown.
生化分析
Biochemical Properties
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes that are involved in metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins. These changes can impact various cellular processes, including metabolism, by affecting the activity of metabolic enzymes and the availability of metabolic substrates.
Molecular Mechanism
At the molecular level, {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can affect enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding sites.
Temporal Effects in Laboratory Settings
The effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function . As the dosage increases, more pronounced effects can be observed, including changes in cell signaling, gene expression, and metabolism. High doses of this compound can lead to toxic or adverse effects, such as cell death or tissue damage. These threshold effects are important for determining safe and effective dosages for research purposes.
Metabolic Pathways
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is involved in several metabolic pathways. It interacts with enzymes that are responsible for its metabolism and degradation . These interactions can affect the metabolic flux and the levels of various metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and for designing experiments to study its biochemical properties.
Transport and Distribution
The transport and distribution of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, localization to the nucleus can allow this compound to influence gene expression, while localization to the mitochondria can affect cellular metabolism.
属性
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c12-10-4-11(15-8-10)7-14-3-1-2-9(5-13)6-14/h4,8-9H,1-3,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWUWORQEFEHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CS2)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)

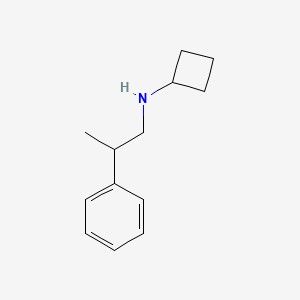
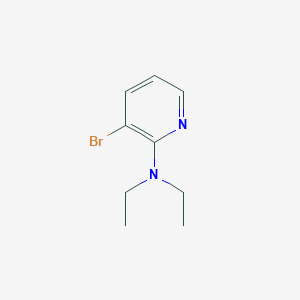
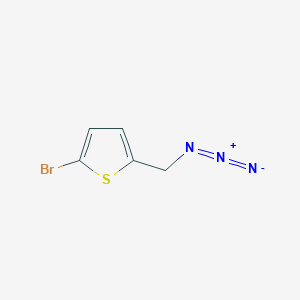

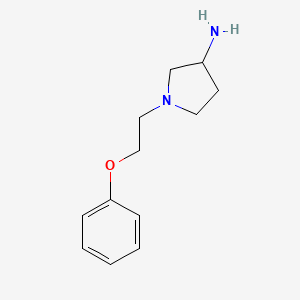



![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)
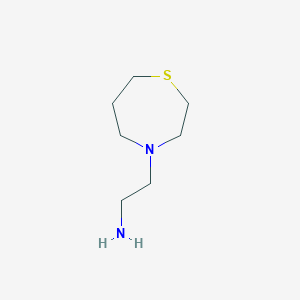
![N1-[2-(1H-pyrazol-1-yl)ethyl]benzene-1,2-diamine](/img/structure/B1464481.png)
